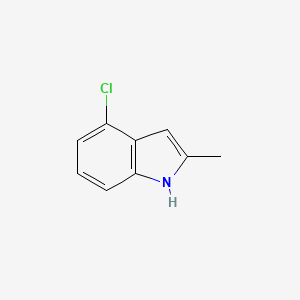

4-Chloro-2-methyl-1H-indole

Beschreibung

Significance of Indole (B1671886) Derivatives in Chemical Biology and Medicinal Chemistry

Indole derivatives are a class of compounds that have garnered significant attention for their wide-ranging pharmacological activities. nih.govnrfhh.com Their structural versatility allows for the synthesis of diverse libraries of compounds that can be screened against numerous biological targets. mdpi.com

The indole core is a key pharmacophore found in a multitude of natural products and pharmaceuticals. benthamdirect.comresearchgate.net A pharmacophore is the essential part of a molecule's structure that is responsible for its biological activity. The indole scaffold's ability to mimic protein structures makes it a valuable component in drug discovery. jchr.org

Many alkaloids, which are naturally occurring compounds often with potent physiological effects, feature the indole structure. nrfhh.comnih.gov For instance, the essential amino acid tryptophan contains an indole ring and serves as a biosynthetic precursor to neurotransmitters like serotonin (B10506) and melatonin (B1676174). mdpi.compcbiochemres.com The anti-cancer drugs vinblastine (B1199706) and vincristine, derived from the Catharanthus roseus plant, are prominent examples of complex indole alkaloids used in chemotherapy. mdpi.comrsc.org

The synthetic realm also boasts a rich collection of indole-containing drugs. Compounds like indomethacin, a non-steroidal anti-inflammatory drug (NSAID), and pindolol, a beta-blocker, highlight the therapeutic breadth of this scaffold. pcbiochemres.com The prevalence of the indole nucleus in approved drugs for various conditions, including HIV, cancer, and psychosis, further solidifies its importance. pcbiochemres.com

The therapeutic applications of indole derivatives are remarkably diverse, spanning a wide spectrum of diseases. nih.govnih.gov Research has demonstrated their potential as:

Anticancer agents: Indole compounds can inhibit cancer cell proliferation and induce apoptosis (programmed cell death) through various mechanisms, including the inhibition of tubulin polymerization and the modulation of signaling pathways. nih.govmdpi.com

Anti-inflammatory agents: Following the example of indomethacin, newer indole derivatives have been developed that target key inflammatory pathways. mdpi.com

Antimicrobial and Antiviral agents: Indole derivatives have shown efficacy against a range of pathogens, including bacteria, fungi, and viruses. rsc.orgbiosynth.com

Neuroprotective agents: The structural relationship to neurotransmitters has spurred research into indole derivatives for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's. nih.gov

Antihypertensive and Antidiabetic agents: Certain indole compounds have shown potential in managing chronic conditions such as hypertension and diabetes. nih.gov

Specific Context of 4-Chloro-2-methyl-1H-indole within Indole Research

Among the vast family of indole derivatives, this compound is a halogenated indole that serves as a valuable intermediate in organic synthesis and medicinal chemistry. Its specific substitution pattern confers distinct properties that are of interest to researchers.

The presence of a chlorine atom at the 4-position and a methyl group at the 2-position of the indole ring significantly influences the molecule's physicochemical properties and reactivity.

The 4-chloro substituent is an electron-withdrawing group, which can impact the electron density of the indole ring system. This can affect the molecule's reactivity in electrophilic substitution reactions, a common pathway for further functionalization of the indole core. The chloro group also increases the lipophilicity (fat-solubility) of the compound, which can enhance its ability to cross cell membranes. This property is often a desirable characteristic in drug design. Structure-activity relationship (SAR) studies have indicated that chloro-substitution on the indole ring can lead to potent agents against certain cancer cell lines. rsc.org

The 2-methyl substituent also plays a crucial role. The methyl group can provide steric hindrance, influencing how the molecule interacts with biological targets. It can also affect the molecule's metabolic stability. Research has shown that derivatives of 2-methyl-1H-indole are being investigated for various therapeutic applications. For instance, 4-chloro-N-(2-methyl-1H-indol-1-yl)-3-sulphamoylbenzamide is a related compound available as a pharmaceutical reference standard. lgcstandards.com

The combination of these two substituents in this compound creates a unique building block for the synthesis of more complex molecules with potential therapeutic value. Its derivatives have been explored in the context of neurodegenerative diseases and infectious diseases.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-2-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFKJCJIJXBWED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618342 | |

| Record name | 4-Chloro-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6127-16-8 | |

| Record name | 4-Chloro-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 2 Methyl 1h Indole

Established Synthetic Pathways for Indole (B1671886) Ring Formation

The construction of the indole nucleus is a well-trodden path in organic synthesis, with several classical and modern methods at the disposal of chemists. irjmets.comresearchgate.net These methods often involve the formation of the bicyclic system through cyclization reactions and can be adapted to incorporate halogenated precursors.

Cyclization reactions are central to the formation of the indole ring. chim.itmdpi.com These reactions typically involve the formation of a carbon-carbon or carbon-nitrogen bond to close the five-membered pyrrole (B145914) ring onto the benzene (B151609) ring. Transition metal-catalyzed cyclization reactions have become a powerful tool for this purpose, offering high efficiency and functional group tolerance. mdpi.comrsc.org For instance, palladium-catalyzed processes are widely used to facilitate the coupling of carbon-carbon and carbon-heteroatom bonds necessary for indole synthesis. mdpi.com

Electrophilic cyclization is another key strategy, where an electrophile activates a carbon-carbon triple bond in a precursor, such as an ortho-alkynylaniline, to initiate the ring-closing process. chim.it Furthermore, electrocatalytic methods have emerged as a sustainable approach for indole synthesis through the dehydrogenative cyclization of precursors like 2-vinylanilides. acs.org

| Cyclization Strategy | Description | Key Features |

| Transition Metal-Catalyzed Cyclization | Employs catalysts like palladium to facilitate C-C and C-N bond formation. mdpi.com | High efficiency, good functional group tolerance. mdpi.com |

| Electrophilic Cyclization | An electrophile activates a triple bond to initiate ring closure. chim.it | Useful for creating highly functionalized indoles. chim.it |

| Electrocatalytic Dehydrogenative Cyclization | Uses an electric current to promote cyclization without external chemical oxidants. acs.org | Sustainable and efficient method. acs.org |

The introduction of halogen atoms onto the indole scaffold can be achieved either by starting with halogenated precursors or by direct halogenation of the indole ring. The use of halogenated precursors, such as ortho-haloanilines, is a common strategy in many classical indole syntheses. irjmets.comrsc.org For example, the Fischer indole synthesis can utilize phenylhydrazines bearing halogen substituents. smolecule.com

Recent advancements include a halogen-atom transfer (XAT) based approach, which provides an alternative to the classic Fischer indole synthesis. acs.orgnih.gov This method involves the radical coupling between aryl diazonium salts and alkyl iodides, mediated by iron, and allows for the preparation of densely functionalized indoles under mild conditions. acs.orgnih.gov Additionally, photochemical methods utilizing halogen-bonded complexes can drive the direct C-H alkylation of indoles. beilstein-journals.org

Targeted Synthesis of 4-Chloro-2-methyl-1H-indole

The specific synthesis of this compound requires a strategic combination of reactions to install the chloro and methyl groups at the desired positions.

The synthesis of this compound is typically achieved through multi-step sequences. One plausible route involves starting with a pre-functionalized benzene derivative that already contains the chloro group at the desired position relative to other functional groups that will ultimately form the pyrrole ring. For instance, a synthesis could commence from a 2-chloro-6-nitro-toluene derivative, which would then undergo a series of transformations, including reduction of the nitro group, followed by a reaction to form the 2-methyl-substituted pyrrole ring.

Another approach involves the functionalization of a pre-formed indole. For example, starting with 4-chloroindole, a methyl group can be introduced at the 2-position. This can be achieved through various methods, including reactions with methylating agents.

A documented multi-step synthesis for a related compound, 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine, involves a four-step sequence starting from a different chlorinated indole precursor. chemicalbook.com This highlights the modular nature of indole synthesis, where different functional groups can be introduced through a series of well-established reactions. chemicalbook.com

Catalysts and specific reaction conditions play a pivotal role in directing the outcome of indole syntheses, ensuring high yields and regioselectivity. mdpi.comopenmedicinalchemistryjournal.com In the context of synthesizing substituted indoles like this compound, transition metal catalysts, particularly palladium and copper, are frequently employed. mdpi.com

Palladium-catalyzed cross-coupling reactions, for instance, can be used to construct polysubstituted indoles with high regioselectivity. These reactions are typically carried out in anhydrous solvents like DMF or DMA at elevated temperatures under an inert atmosphere. Copper catalysts are also effective, for example, in the cyclization of 2-ethynylaniline (B1227618) derivatives. organic-chemistry.org

The choice of base is also critical. Strong bases like sodium hydride are often used to deprotonate the indole nitrogen, facilitating subsequent alkylation reactions. The reaction temperature and duration are carefully controlled to prevent side reactions and maximize the yield of the desired product.

| Catalyst/Reagent | Role in Synthesis | Typical Conditions |

| Palladium Catalysts | Cross-coupling reactions to form C-C and C-N bonds. mdpi.com | Anhydrous solvents (DMF, DMA), elevated temperatures (~80 °C), inert atmosphere. |

| Copper Catalysts | Cyclization of alkyne precursors. organic-chemistry.org | Can be used in aqueous/alcoholic mixtures at room temperature. organic-chemistry.org |

| Sodium Hydride (NaH) | Strong base for deprotonation of the indole nitrogen. | Dry DMF, room temperature, under nitrogen atmosphere. |

| Methyl Iodide (CH3I) | Methylating agent for introducing the methyl group. | Added after deprotonation, reaction proceeds for several hours. |

Divergent synthesis provides an efficient route to a library of structurally related compounds from a common intermediate. nih.govrsc.orgresearchgate.net This strategy is particularly valuable for exploring the structure-activity relationships of indole derivatives. A key approach in divergent synthesis is the catalytic asymmetric dearomatization of indoles, which can lead to a variety of chiral indolenines and fused indolines. nih.govrsc.org By carefully selecting the catalyst and reaction conditions, the synthetic pathway can be switched to favor one product over another. nih.govrsc.org

For example, a chiral phosphoric acid catalyst can be used in the asymmetric dearomatization of 2,3-disubstituted indoles. nih.govrsc.org The final product can be influenced by the post-processing conditions, allowing for a switch between different classes of indole derivatives. nih.govrsc.org While not specifically documented for this compound, these divergent strategies could be adapted to generate a range of related halogenated and methylated indole compounds. rsc.org

Regioselective Chlorination and Methylation Strategies

Achieving the desired 4-chloro-2-methyl substitution pattern necessitates sophisticated synthetic approaches that can override the natural reactivity of the indole nucleus. This typically involves the use of directing groups and specialized catalytic systems.

The selective introduction of a chlorine atom at the C4 position of the indole ring is a non-trivial synthetic operation. Direct halogenation typically yields a mixture of products. To achieve high regioselectivity, chemists have developed methods that utilize directing groups to guide the halogenating agent to the desired position.

One effective strategy employs a temporary directing group, such as a formal group at the C3 position of an N-protected indole. google.com This approach uses a palladium catalyst to facilitate a direct carbon-hydrogen (C-H) activation and chlorination reaction with a chlorine source like N-chlorosuccinimide (NCS). google.com This method is noted for its excellent regioselectivity and mild reaction conditions. google.com Another powerful technique involves using an aldehyde functional group as a directing group in conjunction with a ruthenium catalyst. nih.govresearchgate.net This strategy allows for highly regioselective C-H functionalization at the C4 position under mild, open-flask conditions, making it a valuable method for synthesizing 4-substituted indoles. nih.gov

| Strategy | Catalyst | Directing Group | Chlorine Source | Key Advantages | Reference |

|---|---|---|---|---|---|

| Palladium-Catalyzed C-H Activation | Palladium Acetate (B1210297) | Indole-3-formaldehyde (N-protected) | N-chlorosuccinimide (NCS) | Excellent regioselectivity, mild conditions, high purity. | google.com |

| Ruthenium-Catalyzed C-H Activation | Ruthenium (Ru) complex | Aldehyde group | Not specified | Highly regioselective, mild conditions (open flask). | nih.govresearchgate.net |

Controlling the introduction of a methyl group at the C2 position requires overcoming the propensity for alkylation at the N1 or C3 positions. bhu.ac.in While direct alkylation with reagents like methyl iodide often leads to a mixture of isomers, directed C-H activation provides a more controlled route. bhu.ac.in

A modern and highly selective method utilizes an iridium catalyst with a removable pivaloyl directing group placed at the C3 position. diva-portal.org This strategy effectively discriminates between the C2 and C4 C-H bonds, facilitating preferential methylation at C2 using potassium methyltrifluoroborate as the methyl source. diva-portal.org Mechanistic studies suggest the C-H bond activation step is reversible, allowing for thermodynamic control. diva-portal.org An alternative, more classical approach involves the directed lithiation of an N-protected indole at low temperatures, which selectively metallates the C2 position, allowing for subsequent quenching with a methylating agent. Transition metal-catalyzed cross-coupling reactions, using palladium or copper, can also be employed to couple 2-halogenated indoles with methylating agents.

| Strategy | Catalyst/Reagent | Directing/Protecting Group | Methyl Source | Key Features | Reference |

|---|---|---|---|---|---|

| Iridium-Catalyzed C-H Methylation | [Cp*IrCl2]2 | Pivaloyl group at C3 | Potassium methyltrifluoroborate | High C2 selectivity, mild conditions. | diva-portal.org |

| Directed Lithiation | Alkyllithium base (e.g., n-BuLi) | N-protection (e.g., Phenylsulfonyl) | Methyl iodide | Requires low temperature and inert atmosphere. | bhu.ac.in |

| Transition Metal Cross-Coupling | Palladium(0) or Copper | None (starts with 2-haloindole) | Methylboronic acid | High regioselectivity and purity. |

Optimization of Synthetic Routes for Scalability and Efficiency

Furthermore, continuous flow synthesis has emerged as a superior alternative to traditional batch processing for indole production. smolecule.com Flow chemistry utilizes microreactors or packed-bed reactors to achieve precise control over reaction parameters such as temperature, pressure, and residence time. This leads to enhanced heat and mass transfer, improved safety profiles for hazardous reactions, and consistent product quality, making it highly suitable for large-scale manufacturing. smolecule.com

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. researchgate.netsemanticscholar.org Several green methodologies are applicable to the synthesis of indole derivatives.

One prominent approach is the use of alternative, environmentally benign solvents. Ionic liquids, for instance, can serve as recyclable reaction media for reactions like the Michael addition to form 3-substituted indoles or the coupling of indoles with aldehydes. openmedicinalchemistryjournal.comorientjchem.org Water, the ultimate green solvent, has been successfully used for the synthesis of various indole derivatives, often under catalyst-free conditions, which simplifies workup and reduces waste. sjp.ac.lk Other green techniques include microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields, and solvent-free reactions conducted under visible light irradiation, representing an economical and environmentally friendly option. researchgate.netopenmedicinalchemistryjournal.com

| Green Approach | Example Condition | Key Advantages | Reference |

|---|---|---|---|

| Ionic Liquids | Using a task-specific ionic liquid as a recyclable catalyst/solvent. | Recyclability of the solvent/catalyst system. | openmedicinalchemistryjournal.comorientjchem.org |

| Aqueous Media | Catalyst-free reactions in water at elevated temperatures. | Avoidance of organic solvents, simplified workup, cost-effective. | sjp.ac.lk |

| Microwave Irradiation | Fischer indole synthesis or regioselective thiocyanation under microwave conditions. | Drastically reduced reaction times, often higher yields. | researchgate.net |

| Solvent-Free Synthesis | Reaction of indoles with benzaldehydes under visible light. | Eliminates solvent waste, economical, clean reaction profiles. | openmedicinalchemistryjournal.com |

Characterization Techniques for Synthetic Validation (Excluding Basic Identification)

Once synthesized, the definitive structural confirmation of this compound requires the use of advanced analytical techniques that go beyond simple mass and melting point determination. These methods are crucial for unambiguously establishing the precise connectivity and substitution pattern of the molecule.

The unequivocal structural elucidation of complex organic molecules relies on a combination of advanced spectroscopic methods, primarily multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy. numberanalytics.comethernet.edu.et For this compound, while a standard 1D ¹H NMR spectrum provides initial information, 2D NMR experiments are indispensable for complete assignment.

Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton coupling networks, helping to identify adjacent protons on the benzene ring. ipb.pt HMBC (Heteronuclear Multiple Bond Correlation) is particularly powerful, as it shows correlations between protons and carbons over two to three bonds. This would be essential to confirm the positions of the chloro and methyl substituents by observing correlations from the methyl protons to C2 and C3, and from the aromatic protons to the chlorinated C4. ipb.pt NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations, further confirming the spatial arrangement of the substituents.

In cases of ambiguity, computational methods such as Density Functional Theory (DFT) calculations can be employed. By calculating the theoretical NMR chemical shifts for a proposed structure, chemists can compare them to the experimental data to validate or refute the structural assignment. researchgate.net

| Technique | Information Provided | Application to this compound | Reference |

|---|---|---|---|

| 2D NMR: COSY | Identifies ¹H-¹H spin-spin coupling networks. | Confirms connectivity of protons on the benzene portion of the indole ring. | ipb.pt |

| 2D NMR: HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations. | Unambiguously links the methyl group to C2 and the chlorine's effect on the chemical shifts of C4 and adjacent carbons. | ipb.pt |

| 2D NMR: NOESY/ROESY | Detects through-space correlations between protons. | Confirms the proximity of the C2-methyl group to the N1-proton and the H7a proton. | ipb.pt |

| DFT Calculations | Predicts theoretical chemical shifts and energies for a given structure. | Resolves ambiguities by comparing calculated vs. experimental NMR data to confirm the correct isomer. | researchgate.net |

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction analysis of single crystals provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of a compound is described by its crystal system and space group. For example, a related compound, 4-chloro-1H-indole-2,3-dione, crystallizes in the monoclinic crystal system with the space group P2₁. researchgate.net Another indole derivative, 2-[(4-chlorophenyl)(1H-indol-3-yl)methyl]-1H-indole, was found to crystallize in the triclinic crystal system with the space group P-1. researchgate.net The determination of these parameters is the first step in a full crystal structure analysis.

Table 4: Illustrative Crystal Data for Indole Derivatives

| Parameter | Example Value (4-chloro-1H-indole-2,3-dione) researchgate.net | Example Value (2-[(4-chlorophenyl)(1H-indol-3-yl)methyl]-1H-indole) researchgate.net |

|---|---|---|

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁ | P-1 |

| a (Å) | 8.2745 (8) | 7.4955 (4) |

| b (Å) | 6.0367 (6) | 12.0832 (7) |

| c (Å) | 14.8609 (14) | 13.7889 (8) |

| β (°) | 104.746 (5) | 103.691 (2) |

| α (°) | 90 | 106.727 (2) |

| γ (°) | 90 | 96.829 (2) |

| Volume (ų) | 717.86 (12) | 1138.49 (11) |

| Z | 4 | 2 |

The arrangement of molecules in a crystal is governed by intermolecular interactions. In the crystal structure of this compound, hydrogen bonding involving the indole N-H group is a significant interaction. The N-H group can act as a hydrogen bond donor, forming N-H···X bonds where X can be a halogen or an oxygen atom from a neighboring molecule. researchgate.net

While the indole ring system is largely planar, substituents can cause minor deviations from planarity. X-ray diffraction data allows for a detailed conformational analysis, including the measurement of dihedral angles between the planes of the fused rings. In some indole derivatives, the indole ring system itself can exhibit slight deviations from planarity. iucr.org The conformation of the methyl group relative to the indole ring can also be determined. Computational methods, such as molecular dynamics simulations, can complement experimental data to understand the conformational dynamics of the molecule. frontiersin.org

Reactivity and Chemical Transformations of 4 Chloro 2 Methyl 1h Indole

Electrophilic Aromatic Substitution Reactions of the Indole (B1671886) Ring

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.com The pyrrole (B145914) moiety is generally more reactive than the benzene (B151609) ring. For unsubstituted indole, electrophilic attack occurs predominantly at the C3-position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (arenium ion). If the C3-position is occupied, substitution typically occurs at the C2-position.

The regioselectivity of EAS reactions on 4-Chloro-2-methyl-1H-indole is a product of the competing electronic effects of the chloro and methyl groups.

Methyl Group (C2): The methyl group at the C2-position is an electron-donating group (EDG) through an inductive effect. It increases the electron density of the indole ring, thereby activating it towards electrophilic attack. However, with the C2-position already substituted, it directs incoming electrophiles primarily to the C3-position, which is the most nucleophilic site on the indole ring.

Chlorine Atom (C4): The chlorine atom at the C4-position is an electron-withdrawing group (EWG) through its inductive effect, which deactivates the benzene portion of the indole ring towards electrophilic attack. Conversely, through resonance, it can donate a lone pair of electrons, which directs ortho and para. In the context of the indole ring, this deactivating inductive effect makes substitution on the benzene ring (C5, C6, C7) less favorable compared to the pyrrole ring.

The combined influence of these substituents reinforces the inherent reactivity of the indole nucleus at the C3-position. The activating effect of the C2-methyl group and the deactivating effect of the C4-chloro group on the carbocyclic ring make the C3-position the most probable site for electrophilic attack.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagent | Typical Electrophile | Predicted Major Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | NO₂⁺ | 4-Chloro-2-methyl-3-nitro-1H-indole |

| Halogenation | Br₂ | Br⁺ | 3-Bromo-4-chloro-2-methyl-1H-indole |

| Sulfonation | H₂SO₄ | SO₃ | This compound-3-sulfonic acid |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the this compound scaffold can occur at different locations.

Substitution at the Chlorine Atom: Nucleophilic aromatic substitution (SNAr) to replace the chlorine atom on the benzene ring is generally difficult. SNAr reactions typically require strong activation by potent electron-withdrawing groups positioned ortho or para to the leaving group. The indole nucleus itself does not provide sufficient activation for the C4-chloro to be readily displaced by common nucleophiles under standard conditions.

Substitution on the Indole Nitrogen: An alternative form of nucleophilic substitution can occur on the indole nitrogen itself, particularly in derivatives like 1-hydroxyindoles. core.ac.ukclockss.org While not a direct substitution on this compound, these studies show that the indole nitrogen can participate in SN2-type reactions under specific conditions, such as in the presence of a good leaving group attached to the nitrogen. clockss.org For the parent this compound, the N-H proton is acidic and can be removed by a base, allowing the resulting indolide anion to act as a nucleophile.

Derivatization Strategies at Key Positions

The nitrogen atom of the indole ring can be readily functionalized through alkylation and acylation reactions. These reactions typically proceed by first deprotonating the N-H group with a suitable base to form the corresponding indolide anion, which then acts as a nucleophile.

N-Alkylation: This is commonly achieved by treating the indole with a base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). rsc.orgnih.gov This method provides a reliable route to N-substituted this compound derivatives.

N-Acylation: Similarly, acylation at the nitrogen can be performed by reacting the indolide anion with an acylating agent like an acid chloride or anhydride. researchgate.net N-acylation introduces an electron-withdrawing acyl group, which can significantly alter the reactivity of the indole ring, for instance by decreasing the nucleophilicity of the C3-position.

Table 2: Examples of N-Functionalization Reactions

| Reaction Type | Base | Electrophile | Product Class |

|---|---|---|---|

| N-Alkylation | NaH, K₂CO₃ | Alkyl Halide (R-X) | 1-Alkyl-4-chloro-2-methyl-1H-indole |

| N-Acylation | NaH | Acyl Chloride (RCOCl) | 1-Acyl-4-chloro-2-methyl-1H-indole |

The C3-position of this compound is the most nucleophilic carbon and thus the primary site for functionalization via electrophilic substitution.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) at the C3-position using a mixture of phosphorus oxychloride (POCl₃) and DMF. The resulting this compound-3-carbaldehyde is a versatile intermediate for further synthetic transformations.

Mannich Reaction: The reaction with formaldehyde (B43269) and a secondary amine (such as dimethylamine) in the presence of an acid catalyst yields a C3-aminomethylated product. The resulting gramine-type derivative can serve as a precursor for introducing other functional groups at the C3-position via substitution of the dimethylamino group. nih.gov

Michael Addition: The nucleophilic C3-position can participate in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of a new carbon-carbon bond at this position.

Oxidation and Reduction Chemistry of the Indole Nucleus

The indole nucleus can undergo both oxidation and reduction reactions, although these transformations can sometimes be complex and lead to multiple products.

Oxidation: The pyrrole ring of the indole is susceptible to oxidation. Strong oxidizing agents can lead to cleavage of the heterocyclic ring. However, under controlled conditions, selective oxidation is possible. For instance, oxidation of indoles can yield oxindoles. nih.gov Peroxy acids are common reagents for this transformation. The oxidation of 2-methylindoles specifically can be challenging as the methyl group itself can be a site for oxidation.

Reduction: Catalytic hydrogenation of the indole ring is possible but often requires harsh conditions (high pressure and temperature) to reduce the aromatic system. mdpi.com More commonly, selective reduction of the pyrrole ring can be achieved using methods like dissolving metal reduction (e.g., sodium in liquid ammonia) or transfer hydrogenation. These methods can lead to the formation of indoline (B122111) (2,3-dihydroindole) derivatives. For this compound, catalytic hydrogenation would likely also result in the hydrogenolysis (removal) of the C4-chloro substituent.

Table 3: Summary of Oxidation and Reduction Reactions

| Transformation | Reagent/Condition | Product Type |

|---|---|---|

| Oxidation | Peroxyacids (e.g., m-CPBA) | Oxindole derivative |

| Reduction (Pyrrole Ring) | Catalytic Hydrogenation (e.g., H₂/Pd/C, high pressure) | Indoline derivative (potential dehalogenation) |

Dehydrogenation Pathways and Aromatization

The conversion of the corresponding indoline (4-chloro-2-methylindoline) to this compound is a critical aromatization reaction. This dehydrogenation process is a fundamental strategy for synthesizing substituted indoles, transforming the saturated heterocyclic ring of indoline into the aromatic pyrrole system of indole. researchgate.netlookchem.com This transformation can be achieved through various methods, including catalytic dehydrogenation with transition metals, oxidation with chemical reagents, and enzymatic pathways.

Catalytic Dehydrogenation:

Transition metal catalysis offers an efficient and environmentally conscious route for the dehydrogenation of indolines. lookchem.com Various catalytic systems have been developed that demonstrate high efficacy for this transformation, often under mild conditions.

Palladium-Based Catalysts: Palladium (Pd) is a highly effective catalyst for indoline dehydrogenation. Systems such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium on carbon (Pd/C) are frequently employed. researchgate.netresearchgate.net The mechanism is believed to involve the coordination of the indoline's nitrogen atom to the Pd(II) center, followed by a β-hydride elimination step to form an imine intermediate, which then tautomerizes to the stable aromatic indole. nih.gov Aerobic oxidation, using oxygen as the terminal oxidant, makes this process more sustainable. researchgate.netnih.gov For instance, palladium supported on hydroxyapatite (B223615) (PdHAP) has been shown to be a highly efficient heterogeneous catalyst for the aerobic oxidation of various indolines. lookchem.com

Copper-Based Catalysts: Copper (Cu) catalysts, often used in conjunction with co-catalysts, provide another effective method for aerobic oxidative dehydrogenation. researchgate.netrsc.org A common system involves a copper salt like cuprous chloride (CuCl) with a co-catalyst such as 4-(dimethylamino)pyridine (DMAP) or N-hydroxyphthalimide (NHPI), using air or molecular oxygen as the oxidant. researchgate.netrsc.orgresearchgate.net These reactions are advantageous due to the low cost and low toxicity of copper. The mechanism can involve radical pathways or a co-catalytic cycle where an azo compound, regenerated by copper-catalyzed aerobic oxidation, facilitates the dehydrogenation. researchgate.netrsc.org

Other Transition Metals: Other metals, including ruthenium, rhodium, and iridium, have also been proven to be efficient catalysts for the dehydrogenation of N-heterocycles like indolines. researchgate.netrsc.org A kinetic study on the dehydrogenation of 2-methylindoline, a close structural analog to the precursor of this compound, has been performed using an iridium catalyst, demonstrating the viability of these alternative metals. rsc.org

Interactive Data Table: Catalytic Systems for Indoline Dehydrogenation

| Catalyst System | Type of Reaction | Oxidant | Key Features | Citations |

| Pd(OAc)₂ / Neocuproine | Aerobic Dehydrogenation | O₂ (air) | Efficient for various substituted indolines. | researchgate.net |

| Pd/C | Catalytic Dehydrogenation | - | Widely used in total synthesis. | researchgate.net |

| CuCl / DMAP | Aerobic Oxidative Dehydrogenation | O₂ (air) | Mild conditions, excellent yields for nitriles from primary amines, applicable to indolines. | acs.org |

| Cu₂O / NHPI | Aerobic Oxidative Dehydrogenation | O₂ (air) | Green oxidant, mild reaction conditions. | researchgate.net |

| [Ir(cod)(py)(PCy₃)]PF₆ | Transfer Dehydrogenation | - | Effective for 2-methylindoline. | rsc.org |

Chemical and Enzymatic Dehydrogenation:

Beyond transition metal catalysis, classical chemical oxidants and biocatalytic systems can also accomplish the aromatization of indolines.

Chemical Oxidants: Stoichiometric oxidizing agents are widely used for the dehydrogenation of indolines. Manganese dioxide (MnO₂) is a common and effective reagent for this purpose, typically requiring reflux in a solvent like benzene. researchgate.net Other reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) are also utilized, though these methods can generate significant chemical waste compared to catalytic alternatives. lookchem.com

Enzymatic Dehydrogenation: The aromatization of indoline derivatives is a known metabolic pathway in biological systems, often catalyzed by cytochrome P450 (P450) enzymes. researchgate.netnih.govnih.gov Studies on the drug indapamide (B195227), which contains a 4-chloro-N-(2-methyl-1-indolinyl) moiety, have shown that it is dehydrogenated to its corresponding indole form by P450 enzymes, with CYP3A4 exhibiting the highest "aromatase" activity. nih.gov This biocatalytic pathway involves the direct abstraction of hydrogen atoms from the C-2 and C-3 positions of the indoline ring. nih.govutah.edu The efficiency of this enzymatic dehydrogenation for indapamide was found to be approximately 10-fold higher than that for unsubstituted indoline. nih.gov

Interactive Data Table: Chemical and Enzymatic Methods for Indoline Dehydrogenation

| Method | Reagent/Enzyme | Typical Conditions | Key Features | Citations |

| Chemical Oxidation | Manganese Dioxide (MnO₂) | Reflux in benzene | Classic, effective stoichiometric method. | researchgate.net |

| Enzymatic Oxidation | Cytochrome P450 (CYP3A4) | In vitro with human liver microsomes | Biocatalytic pathway, high efficiency for related drug molecules. | researchgate.netnih.gov |

Advanced Computational and Theoretical Studies of 4 Chloro 2 Methyl 1h Indole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, offering insights into electronic structure that are not always accessible through experimental means alone. For 4-Chloro-2-methyl-1H-indole, these methods can elucidate the effects of the chloro and methyl substituents on the indole (B1671886) ring system.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.netmedjchem.com DFT studies focus on the electron density to determine the geometry and energy of a compound. researchgate.net For this compound, DFT calculations would map the electron density distribution across the molecule, revealing how the electronegative chlorine atom and the electron-donating methyl group influence the aromatic system.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comlibretexts.org The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. science.govlibretexts.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. medjchem.com For this compound, MO analysis would reveal how the chloro and methyl groups modulate the energies of these frontier orbitals and, consequently, the electronic properties and reactivity of the indole core. While specific energy values for this compound are not published, the methodology is standard for evaluating substituted indoles. niscpr.res.in

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound or its derivatives, might interact with a biological target, typically a protein or enzyme. These methods are fundamental in structure-based drug design.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, often expressed as a binding energy or docking score. rsc.org The process involves placing the ligand into the protein's active site in various conformations and scoring the fits based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic contacts. researchgate.net Although no specific docking studies featuring this compound as a ligand have been published, research on other substituted indoles shows that this class of compounds is frequently evaluated for its potential to bind to various therapeutic targets, such as enzymes or receptors. nih.govresearchgate.net Such studies would be essential to predict the binding affinity of this compound derivatives and prioritize them for further experimental testing.

Beyond predicting binding affinity, molecular docking and subsequent molecular dynamics (MD) simulations provide detailed insights into the specific interactions that stabilize the ligand-protein complex. These simulations can identify key amino acid residues in the protein's active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. rsc.org For derivatives of this compound, these simulations could elucidate how the chloro and methyl groups contribute to binding, for instance, by occupying specific hydrophobic pockets or influencing the orientation of the indole core within the active site. This detailed understanding of drug-target interactions is crucial for optimizing lead compounds in drug discovery.

Structure-Activity Relationship (SAR) Studies based on Computational Models

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. nih.gov Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are used to establish a mathematical correlation between the chemical structures of a series of compounds and their activities. researchgate.net

For a series of derivatives based on the this compound scaffold, a computational SAR study would involve calculating various molecular descriptors for each compound. These descriptors can quantify properties like lipophilicity (e.g., logP), electronic effects, and steric parameters. researchgate.net By correlating these descriptors with experimentally measured biological activity, a QSAR model can be built. researchgate.net Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. mdpi.com Studies on other indole series have successfully used this approach to identify key structural features that enhance biological effects, such as the placement of electronegative groups to increase potency. nih.govnih.gov

Impact of Substituent Modifications on Biological Activity

The biological activity of indole derivatives can be significantly modulated by altering the substituents on the core indole ring. Computational studies, particularly Quantitative Structure-Activity Relationship (QSAR) analyses, help elucidate the complex interplay between a molecule's structure and its biological function. nih.goveurjchem.com For the this compound scaffold, modifications at various positions are predicted to have profound effects on its activity profile.

Research on related indole structures provides a framework for understanding these potential impacts. For instance, in studies on a series of 3-substituted 1H-indole-2-carboxylic acid derivatives, substitutions on the indole ring were critical for antagonist activity at cysteinyl leukotriene (CysLT) receptors. researchgate.net It was observed that substitution at the 4-position of the indole ring, where the chloro group resides in this compound, was generally the least favorable for the activity being studied. researchgate.net Conversely, modifications at other positions, such as the 7-position, were found to be more advantageous. researchgate.net

Furthermore, the nature of the substituent is crucial. Studies on other indole series have shown that electron-withdrawing or electron-donating groups can alter the electronic properties of the indole ring, influencing its interaction with biological targets. nih.gov For example, replacing the chloro group at the 4-position with a fluorine atom has been shown in some series to produce more potent compounds. researchgate.net Similarly, introducing methoxy (B1213986) groups at other positions on the ring can enhance biological effects. researchgate.netdndi.org Modifications at the C3 position are also a common strategy for creating indole analogs with diverse biological activities, including antioxidant and antimicrobial effects. nih.gov

The table below summarizes the predicted impact of various substituent modifications on the this compound core, based on findings from related indole derivatives.

| Modification Site | Type of Substituent | Predicted Impact on Biological Activity | Reference |

| Position 4 (Cl replacement) | Fluorine | Potential increase in potency | researchgate.net |

| Position 7 | Methoxy group | Favorable for activity, potential increase in potency | researchgate.net |

| Position 3 | Various (e.g., imidazole, thiazole) | Introduction of new activities (e.g., antioxidant, fungicidal) | nih.gov |

| Position 1 (N-substitution) | Various alkyl/aryl groups | Can modulate anti-inflammatory, antimicrobial, and antioxidant effects | nih.gov |

Predictive Modeling for Pharmacokinetic and Pharmacodynamic Properties

Predictive modeling is an essential component of modern drug discovery, allowing researchers to forecast the pharmacokinetic and pharmacodynamic profiles of new chemical entities. nih.gov These in silico models use a compound's structural information to estimate its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its likely interactions with biological targets. researchgate.net Artificial intelligence and machine learning algorithms are increasingly employed to build these predictive models, optimizing trial design, patient selection, and dosing strategies in later developmental stages. nih.gov For a molecule like this compound, these models can help prioritize synthetic efforts toward analogs with more favorable drug-like properties.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

The evaluation of ADME properties is a critical step in drug development, as poor pharmacokinetics is a major cause of late-stage attrition for drug candidates. nih.gov In silico ADME screening provides a rapid and cost-effective method to identify potentially problematic compounds early in the discovery process. nih.govresearchgate.net These computational tools predict a range of physicochemical and pharmacokinetic parameters.

For indole derivatives, several key ADME properties are typically evaluated:

Absorption: Models predict oral bioavailability and permeability through membranes like the Caco-2 cell line and the blood-brain barrier (BBB). researchgate.net Factors such as lipophilicity (logP), polar surface area (PSA), molecular weight, and the number of hydrogen bond donors and acceptors are key descriptors used in these predictions. researchgate.netmdpi.com Studies on 2-phenyl-1H-indole derivatives have shown that many analogs can be designed to comply with established rules for good oral bioavailability, such as Lipinski's Rule of Five. biointerfaceresearch.com

Distribution: Predictions include the extent of plasma protein binding and the volume of distribution. For instance, in silico analysis of certain benzimidazole (B57391) derivatives, which are structurally related to indoles, predicted significant binding to plasma proteins, suggesting a potential for prolonged pharmacological effects. mdpi.com

Metabolism: Computational models can predict the primary sites of metabolism by cytochrome P450 (CYP) enzymes. nih.gov For example, the related indoline-containing drug indapamide (B195227) is known to be metabolized via dehydrogenation to its indole form, a reaction catalyzed predominantly by CYP3A4. nih.gov In silico predictions can accurately identify the parts of a molecule most susceptible to oxidative metabolism.

Excretion: Models can estimate the rate of clearance and the half-life of a compound. nih.gov

The following table presents a hypothetical in silico ADME profile for this compound, based on typical values and predictions for similar heterocyclic compounds found in the literature.

| ADME Parameter | Predicted Property/Value | Significance | Reference |

| Molecular Weight | ~179.64 g/mol | Complies with Lipinski's Rule (<500) | biointerfaceresearch.com |

| logP (Lipophilicity) | Moderate to High | Influences absorption and distribution; may affect solubility | researchgate.net |

| Polar Surface Area (PSA) | Low | Suggests good cell membrane permeability | researchgate.net |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (<5) | biointerfaceresearch.com |

| Hydrogen Bond Acceptors | 1 (Cl) | Complies with Lipinski's Rule (<10) | biointerfaceresearch.com |

| Oral Bioavailability | Predicted to be good | Favorable for oral administration | biointerfaceresearch.com |

| Blood-Brain Barrier (BBB) Penetration | Possible | Depends on specific physicochemical properties | researchgate.net |

| CYP450 Metabolism | Likely substrate for CYP enzymes (e.g., CYP3A4) | Potential for drug-drug interactions | nih.gov |

Biological and Pharmacological Research of 4 Chloro 2 Methyl 1h Indole and Its Derivatives

Broad Spectrum Biological Activities of Indole (B1671886) Derivativesnih.govchula.ac.thjyoungpharm.orgresearchgate.netmdpi.com

The versatility of the indole scaffold has led to the discovery of derivatives with a remarkable range of pharmacological properties. chula.ac.th These compounds have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, and neuroactive agents. nih.govresearchgate.netresearchgate.net The ability of the indole ring to mimic peptide structures and bind to diverse enzymes and receptors contributes to this broad biological activity. chula.ac.th The addition of a chlorine atom, as seen in 4-Chloro-2-methyl-1H-indole, can enhance reactivity and biological efficacy, making its derivatives valuable subjects of pharmacological research. evitachem.com

Indole derivatives are a prominent class of compounds in the development of new anticancer agents, acting on various biological targets to inhibit cancer cell growth. nih.gov The structural versatility of the indole ring allows for the design of compounds that can target cancer cells with specificity. nih.gov Research has shown that certain chloro-substituted indole derivatives exhibit significant anti-proliferative activity.

One study synthesized a series of indole-based sulfonohydrazides and evaluated their in vitro anticancer activity against human breast cancer cell lines. nih.gov Among the evaluated compounds, 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) demonstrated potent inhibition of both estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-468) breast cancer cells. nih.gov This particular derivative proved to be non-toxic to noncancerous HEK 293 cells, suggesting a degree of selectivity for cancer cells. nih.gov

In another study, new isatin-indole conjugates were synthesized, including derivatives of N-(4-Chlorobenzyl)-1H-indole-2-carbohydrazide . nih.gov Several of these compounds exhibited cytotoxicity against MCF-7 (breast), A549 (lung), and HCT116 (colon) cancer cell lines, with one of the most active compounds in the series showing potential apoptosis-inducing capabilities. nih.gov The mechanisms behind the anticancer effects of indole derivatives are varied and include the inhibition of tubulin polymerization and the modulation of protein kinases. nih.gov

Table 1: Anti-cancer Activity of Selected Chloro-Indole Derivatives

| Compound Name | Cancer Cell Line | Activity (IC₅₀) | Source |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MCF-7 | 13.2 µM | nih.gov |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MDA-MB-468 | 8.2 µM | nih.gov |

| N-(4-Chlorobenzyl)-1H-indole-2-carbohydrazide derivative (4e) | MCF-7 | 0.57 µM | nih.gov |

| N-(4-Chlorobenzyl)-1H-indole-2-carbohydrazide derivative (4e) | HCT116 | 1.95 µM | nih.gov |

| N-(4-Chlorobenzyl)-1H-indole-2-carbohydrazide derivative (4e) | A549 | 3.49 µM | nih.gov |

The indole scaffold is present in several well-known anti-inflammatory drugs, such as Indomethacin. nih.gov Consequently, novel indole derivatives are frequently investigated for their potential to manage inflammation. jyoungpharm.orgnih.govrsc.org Research has demonstrated that derivatives incorporating a chloro-substituted indole nucleus can possess significant anti-inflammatory activity.

A study focused on the synthesis and evaluation of 4-chloro-N1-(5-chloro-1H-indol-1-yl)-N2-(aryl)benzene-1,2-diamine derivatives found that these compounds exhibited potent, dose-dependent anti-inflammatory effects, as measured by albumin denaturation inhibitory activity. jyoungpharm.org The study noted that compounds with electron-withdrawing groups, such as chlorine, tended to show higher activity. jyoungpharm.org Specifically, compounds designated as NA5 (N²-(biphenyl-2-yl)-4-chloro-N¹-(5-chloro-1H-indol-1-yl)-4-aminobenzene-1,2-diamine) and NA7 (4-chloro-N1-(5-chloro-1H-indol-1-yl)-2-aminobenzene-1,2-diamine) were highlighted for their strong anti-inflammatory properties. jyoungpharm.org Other research into indole-2-formamide hybrids also identified compounds that effectively inhibited the production of pro-inflammatory cytokines like NO, IL-6, and TNF-α in cell-based assays. rsc.org

Table 2: Anti-inflammatory Activity of Selected Chloro-Indole Derivatives

| Compound Name | Assay Method | Observation | Source |

| N²-(biphenyl-2-yl)-4-chloro-N¹-(5-chloro-1H-indol-1-yl)-4-aminobenzene-1,2-diamine (NA5) | Albumin Denaturation Inhibition | Strong, dose-dependent activity | jyoungpharm.org |

| 4-chloro-N1-(5-chloro-1H-indol-1-yl)-2-aminobenzene-1,2-diamine (NA7) | Albumin Denaturation Inhibition | Potent anti-inflammatory properties | jyoungpharm.org |

Indole and its derivatives have long been recognized for their antimicrobial and antifungal activities. chula.ac.thnih.govresearchgate.net The core indole structure is a key component of various natural and synthetic compounds that inhibit the growth of bacteria and fungi. chula.ac.thresearchgate.net The introduction of halogen atoms like chlorine into the indole ring has been a strategy to enhance this antimicrobial potential.

In a study on novel bisindole hybrid molecules, derivatives containing a 6-chloro indole moiety were evaluated for their activity against Staphylococcus aureus (S. aureus) and methicillin-resistant S. aureus (MRSA) strains. nih.gov The 6-chloro substituted compounds (4c) demonstrated notable antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against certain strains, which was comparable to related carbazole (B46965) compounds. nih.gov Other research has explored indole-triazole conjugates, noting that a free N-H group on the indole ring was beneficial for activity against Gram-negative bacteria. nih.gov The antifungal potential of indole derivatives has also been well-documented, with various studies reporting activity against pathogenic fungi such as Aspergillus and Candida species. researchgate.netresearchgate.net

Table 3: Antimicrobial Activity of Selected Chloro-Indole Derivatives

| Compound Class/Derivative | Target Organism(s) | Activity (MIC) | Source |

| 6-chloro indole derivative (4c) | S. aureus / MRSA | 16 µg/mL | nih.gov |

The broad biological profile of indole derivatives extends to antiviral and antitubercular activities. chula.ac.thresearchgate.net Researchers have incorporated the indole scaffold into novel molecular designs to inhibit the replication of various viruses and the growth of Mycobacterium tuberculosis. researchgate.net

In the realm of antiviral research, indole derivatives have been investigated as potential agents against viruses such as Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV). nih.govresearchgate.net One review highlights that a 4-fluorophenyl ring-appended indole derivative showed decent anti-HCV activity, suggesting that halogenated indoles are a promising area of investigation. nih.gov Another study developed novel indole-1,3,4-oxadiazol-2-thiol derivatives that were found to be inhibitors of HIV-1 Tat-mediated viral transcription, a crucial step in the HIV replication cycle. researchgate.net The indole nucleus has also been explored in the development of agents against plant viruses, such as the Tobacco Mosaic Virus (TMV). nih.gov Furthermore, the indole moiety is a structural component in various compounds that have been screened for antitubercular activity against different strains of M. tuberculosis. chula.ac.thresearchgate.net

The indole framework is present in compounds with significant cardiovascular effects. nih.govnih.gov The indole alkaloid Reserpine, for instance, has a history of use as an antihypertensive agent. nih.gov A prominent example of a synthetic indole-related drug with antihypertensive properties is Indapamide (B195227).

Indapamide, chemically known as 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide , is a widely used diuretic and antihypertensive drug. nih.gov It features a 2-methyl-indoline (a dihydroindole) core, which is directly related to the 2-methyl-indole structure. Metabolic studies have shown that the indoline (B122111) ring of Indapamide is dehydrogenated in the body by cytochrome P450 enzymes, particularly CYP3A4, to its corresponding indole form, dehydroindapamide . nih.gov This biotransformation highlights the direct pharmacological relevance of the 4-chloro-2-methyl-indole scaffold in the context of cardiovascular medicine. The pharmacological activities of the resulting indole metabolite can differ significantly from the parent indoline drug. nih.gov

Indole derivatives are of significant interest for their effects on the central nervous system, largely due to the structural similarity of the indole ring to the neurotransmitter serotonin (B10506). nih.gov Several marketed drugs for CNS disorders, including Pindolol and Oxypertine, contain an indole moiety. researchgate.net

Specific research into chloro-methyl-indole derivatives has identified compounds with potent and selective CNS activity. One study discovered 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (EMD386088) as a potent agonist for the 5-HT₆ serotonin receptor, with an IC₅₀ of 7.4 nM. sci-hub.se The structure-activity relationship analysis in this study revealed that halogen substituents (including chloro) at the 5-position of the 2-methyl-indole ring were essential for achieving potent agonist properties. sci-hub.se This compound has been used as a pharmacological tool in studies that have shown it to have antidepressant and anxiolytic effects in animal models. sci-hub.se Other research has investigated halosubstituted derivatives of isatin (B1672199) (an indole-dione) for anticonvulsant activity, finding that compounds with 2-chloro substitution showed promising results in preclinical tests. srce.hr

Mechanism of Action Studies

The biological effects of this compound derivatives are often attributed to their ability to interact with specific biological macromolecules, leading to the modulation of their functions. Indole derivatives can bind reversibly to a variety of enzymes and mimic peptide structures, which provides numerous opportunities for developing new drugs with distinct mechanisms of action. jyoungpharm.org

Derivatives of this compound have been identified as potent inhibitors of several key enzymes implicated in various disease pathologies.

Aromatase Inhibition: Aromatase (cytochrome P450) is a critical enzyme in estrogen biosynthesis, and its inhibition is a key strategy in treating estrogen-receptor-positive (ER+) breast cancer. mdpi.comnih.gov Studies have shown that indole derivatives can effectively inhibit this enzyme. For instance, monochloro-substituted indole hydrazones have demonstrated stronger aromatase inhibitory activity than melatonin (B1676174) in both cell-free and cell-based assays. mdpi.comnih.gov A series of pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives were evaluated, with a single chloro-substituted derivative exhibiting potent aromatase inhibition. nih.gov

| Compound Class | Specific Derivative | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide | Single chloro-substituted derivative 3h | 1.8 µM | nih.gov |

| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide | Ester derivative 3k | 18 nM | nih.gov |

Phosphodiesterase 5 (PDE5) Inhibition: PDE5 inhibitors are utilized in various therapeutic areas, including cardiovascular diseases. acs.orgnih.gov Research into novel indole-containing compounds has led to the identification of potent PDE5 inhibitors. By modifying previously developed quinoline (B57606) and naphthyridine compounds, researchers identified an indole-based analogue, compound 14a, which demonstrated a significant increase in biological activity upon replacing an amine group with an amide. This compound, featuring a 3-chloro-4-methoxyphenyl moiety, showed potent PDE5 inhibition with an IC₅₀ value of 16.11 nM. acs.orgnih.gov Molecular modeling suggested the amide group was crucial for the interaction with the enzyme's binding site. acs.org

Carbonic Anhydrase (CA) Inhibition: Certain derivatives containing a modified indole core have shown inhibitory activity against human carbonic anhydrase (hCA) isoforms. A derivative of indapamide, which is structurally related to this compound, was found to inhibit four hCA isoforms (hCA I, II, IX, and XII) with IC₅₀ values ranging from 0.72 µM to 1.60 µM. researchgate.net

The indole scaffold is a common feature in ligands that target various receptors within the central nervous system and other biological systems. Derivatives have been specifically designed to bind to serotonin receptors. For example, a series of 4-(piperazin-1-yl methyl)-N₁-arylsulfonyl indole derivatives were synthesized and evaluated as ligands for the 5-HT₆ receptor, which is a target for cognitive disorders. nih.gov The lead compound from this series demonstrated high in vitro binding affinity for the receptor. nih.gov

Beyond direct enzyme or receptor interaction, indole derivatives can influence complex cellular signaling cascades. A notable example is the inhibition of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several types of cancer. nih.gov A novel 2-methyl-1H-indole derivative, LKD1214, was found to suppress the Hh pathway by preventing the ciliary translocation of the Smoothened (SMO) protein. nih.gov Importantly, this compound retained its inhibitory activity against a drug-resistant SMO mutant, suggesting its potential to overcome clinical resistance to existing Hedgehog pathway inhibitors. nih.gov

In Vitro and In Vivo Pharmacological Evaluation

The therapeutic potential of this compound derivatives has been substantiated through a variety of in vitro and in vivo models, assessing their efficacy and selectivity across different disease contexts.

Cell-based assays are crucial for determining the cytotoxic, anti-proliferative, and anti-inflammatory effects of new chemical entities.

Anticancer Activity: Numerous studies have highlighted the anticancer potential of indole derivatives. A 4-chloro-substituted anilide derivative of an indole–1,2,4-triazole scaffold (compound 8b) exhibited potent cytotoxicity against the hepatocellular cancer Hep-G2 cell line, with a cell viability of 10.99 ± 0.59%, comparable to the standard drug doxorubicin. nih.gov Another study on 2-(thiophen-2-yl)-1H-indole derivatives identified compounds with significant anticancer activity against the HCT-116 colon cancer cell line. nih.gov Furthermore, a derivative of 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)benzamide demonstrated proapoptotic activity in MDA-MB-435 melanoma cells. researchgate.net

| Compound Class | Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Indole–1,2,4-triazole derivative (8b) | Hep-G2 (Liver Cancer) | Cell Viability | 10.99 ± 0.59% | nih.gov |

| 2-(thiophen-2-yl)-1H-indole derivative (4g) | HCT-116 (Colon Cancer) | IC₅₀ | 7.1 ± 0.07 µM | nih.gov |

| 2-(thiophen-2-yl)-1H-indole derivative (4a) | HCT-116 (Colon Cancer) | IC₅₀ | 10.5 ± 0.07 µM | nih.gov |

| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide (3h) | T47D (Breast Cancer) | IC₅₀ | 2.4 µM | nih.gov |

| Indapamide Derivative (SGK 266) | MDA-MB-435 (Melanoma) | IC₅₀ | 85-95 µM | researchgate.net |

Anti-inflammatory Activity: The anti-inflammatory properties of 4-chloro-indole derivatives have also been investigated. A series of novel substituted indole derivatives, including 4-chloro-N1-(5-chloro-1H-indol-1-yl)-N2-(2-chlorophenyl)benzene-1,2-diamine, were synthesized and showed anti-inflammatory effects in an albumin denaturation inhibitory assay. jyoungpharm.org

To assess the therapeutic relevance of in vitro findings, promising compounds are advanced to in vivo animal models.

Cancer Models: The Hedgehog signaling inhibitor LKD1214, a 2-methyl-1H-indole derivative, demonstrated significant tumor growth inhibition in a mouse model of medulloblastoma, underscoring its potential as a therapeutic agent for Hh-dependent cancers. nih.gov

Pain and Inflammation Models: The analgesic and anti-inflammatory activities of new indole-chalcone hybrids have been evaluated in mice. nih.govacs.org These compounds were tested using hot plate and tail immersion tests for analgesia and a carrageenan-induced paw edema model for inflammation. nih.gov The results indicated that the derivatives significantly reduced pain responses and inhibited edema formation. nih.govacs.org

Infectious Disease Models: The utility of indole derivatives extends to infectious diseases. An indole-2-carboxamide derivative was tested for its efficacy in both acute and chronic mouse models of Chagas disease, caused by the parasite Trypanosoma cruzi. Despite showing some antiparasitic activity, further development was halted due to unfavorable pharmacokinetic properties. acs.org

Structure-Activity Relationship (SAR) Analysis in Biological Context

Structure-Activity Relationship (SAR) analysis is a critical process in medicinal chemistry that investigates how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies aim to identify which parts of the molecule are essential for its pharmacological effects and how modifications to its structure can enhance potency, selectivity, or other desirable properties. While direct and extensive SAR literature on this compound itself is limited, valuable insights can be drawn from studies on closely related chloro-indole scaffolds, particularly in the context of anticancer research.

The biological response of indole derivatives is highly sensitive to the nature and position of substituents on the indole ring and on any appended functionalities. Research into related compounds, such as chloro-indole sulfonylhydrazone hybrids, provides a framework for understanding these correlations, particularly their cytotoxic activity against cancer cell lines. ddg-pharmfac.net

Key structural modifications and their observed impact on biological activity include:

Substitution on the Indole Ring: The presence and position of electron-withdrawing groups, like the chlorine atom at the C4 or C5 position, are significant for activity. In a series of indole-based sulfonylhydrazones, compounds featuring a 5-chloro-indole moiety demonstrated notable cytotoxicity. ddg-pharmfac.net For instance, the introduction of a chlorine atom at the 5-position of the indole ring, combined with an acetyl group at the N1 position, was found to enhance cytotoxic activity against the MCF-7 breast cancer cell line. ddg-pharmfac.net

Substituents on Appended Moieties: When the indole core is linked to other pharmacophores, such as a sulfonylhydrazone group, modifications to this secondary moiety profoundly affect activity. In one study, derivatives were synthesized with various substitution patterns on the phenylsulfonyl ring. The presence of a non-substituted phenyl ring on the sulfonylhydrazone part of the molecule was identified as a key factor for high cytotoxic activity and ligand efficiency. ddg-pharmfac.net Conversely, the addition of methyl groups to this phenyl ring generally led to a decrease in potency.

N1-Position of the Indole Ring: The substituent at the N1 position of the indole ring plays a crucial role in modulating activity. An acetyl group at this position has been shown to be beneficial for cytotoxicity, suggesting that an electron-withdrawing group at N1 can contribute positively to the compound's biological profile. ddg-pharmfac.net

The following table summarizes the structure-activity relationships of a series of 5-chloro-1H-indole derivatives, which can serve as a model for understanding potential SAR trends for this compound analogs. The data focuses on cytotoxic activity against the MCF-7 human breast cancer cell line.

| Compound ID | Indole Ring Substituents | Phenylsulfonyl Ring Substituent | Cytotoxic Activity (IC₅₀ in µM) vs. MCF-7 Cells |

|---|---|---|---|

| Compound A | 5-Chloro, 1-Acetyl | 4-Methylphenyl | 4.0 |

| Compound B | 5-Chloro, 1-Acetyl | Phenyl | 5.0 |

| Compound C | 5-Chloro, 1-Acetyl | 4-Methoxyphenyl | 6.2 |

| Compound D | 5-Chloro, 1-H | Phenyl | 10.3 |

| Compound E | 5-Chloro, 1-H | 4-Methylphenyl | 11.4 |

Data in the table is illustrative, based on findings from related chloro-indole derivatives showing trends where N-acetylation and specific substitutions on the appended phenylsulfonyl ring influence cytotoxic potency. ddg-pharmfac.net

A pharmacophore is an abstract representation of the molecular features necessary for a drug to recognize and interact with a specific biological target. Identifying these features for this compound derivatives is essential for designing new molecules with improved activity. Based on SAR studies of related chloro-indoles, several key pharmacophoric features can be proposed. ddg-pharmfac.net

The indole core itself is a crucial pharmacophoric element, known for its ability to participate in π–π stacking and hydrogen bonding interactions with biological targets. ddg-pharmfac.net The specific features for anticancer activity in chloro-indole derivatives can be defined as:

Hydrogen Bond Donor: The N-H group of the indole ring is a critical hydrogen bond donor. This interaction is often vital for anchoring the molecule into the active site of a target enzyme or receptor. SAR data shows that modification at this site, for example by acetylation, can significantly alter activity, suggesting its importance in molecular recognition. ddg-pharmfac.net

Aromatic/Hydrophobic Region: The bicyclic indole ring system provides a large, flat aromatic surface that can engage in hydrophobic and van der Waals interactions. The 2-methyl group on the this compound scaffold would contribute to this hydrophobic character.

Hydrogen Bond Acceptor: In derivatives where the indole is functionalized, such as with a sulfonylhydrazone moiety, the oxygen atoms of the sulfonyl group (SO₂) and the carbonyl oxygen in N-acetylated indoles act as key hydrogen bond acceptors. ddg-pharmfac.net

Halogen Atom (Acceptor/Hydrophobic Feature): The chlorine atom at the C4 position is a significant feature. It acts as an electron-withdrawing group, influencing the electronic properties of the entire indole ring system. It can also participate in halogen bonding or hydrophobic interactions within a target's binding pocket.

The following table outlines the essential pharmacophoric features identified from active anticancer indole-sulfonylhydrazone derivatives, providing a model for the design of new compounds based on the this compound scaffold.

| Pharmacophoric Feature | Structural Origin | Potential Interaction Type | Importance for Activity |

|---|---|---|---|

| Aromatic Ring | Indole bicyclic system | π–π stacking, Hydrophobic interactions | Essential for core binding |

| Hydrogen Bond Donor | Indole N-H | Hydrogen bonding | High (activity is sensitive to substitution) |

| Hydrogen Bond Acceptor | Sulfonyl (SO₂) or Carbonyl (C=O) oxygens | Hydrogen bonding | High |

| Halogen Feature | Chlorine at C4/C5 | Halogen bonding, Hydrophobic interactions | Contributes to potency and electronic profile |

| Hydrophobic Group | Methyl group at C2 | Hydrophobic interactions | Contributes to binding affinity |

Potential Applications and Future Research Directions

Drug Discovery and Development Initiatives

The indole (B1671886) nucleus is a cornerstone in the development of pharmaceuticals, found in numerous natural products and synthetic drugs with a wide array of biological activities. nih.govmdpi.com The structure of 4-chloro-2-methyl-1H-indole makes it a valuable starting point for drug discovery campaigns, which aim to identify and refine new therapeutic agents.

In drug discovery, a "lead compound" is a molecule that shows promising biological activity against a specific disease target but may have suboptimal properties, such as modest potency or poor metabolic stability. The process of "lead optimization" involves iteratively modifying the chemical structure of the lead compound to enhance its desirable characteristics and mitigate its weaknesses. The goal is to develop a preclinical candidate with an optimal balance of potency, selectivity, and pharmacokinetic properties.

The this compound scaffold can serve as an excellent starting point for such optimization efforts. Medicinal chemists can systematically modify its structure at several key positions to establish a Structure-Activity Relationship (SAR), which correlates changes in structure with changes in biological activity.

Key Modification Sites on the this compound Scaffold:

N1 Position: The indole nitrogen can be substituted with various alkyl or aryl groups to influence lipophilicity and introduce new interactions with biological targets.

C2-Methyl Group: This group can be functionalized or replaced to alter steric bulk and electronic properties.

Benzene (B151609) Ring: Additional substituents can be introduced on the benzene portion of the indole ring to fine-tune the molecule's properties.

An example of how indole scaffolds are optimized can be seen in the development of anti-Trypanosoma cruzi agents. Researchers found that the potency of 1H-indole-2-carboxamides was highly dependent on the substituents on the indole ring.

| Substituent at Indole 5'-Position | Substituent Type | Observed Potency (pEC50) |

|---|---|---|

| Methyl | Electron Donating Group (EDG) | Good (pEC50 > 6.0) |

| Cyclopropyl | Electron Donating Group (EDG) | Good (pEC50 > 6.0) |

| Methoxy (B1213986) | Electron Donating Group (EDG) | Moderate (5.4 < pEC50 < 6.2) |

| Halogens (e.g., Cl, Br) | Electron Withdrawing Group (EWG) | Inactive (pEC50 < 4.2) |

| Trifluoromethyl | Electron Withdrawing Group (EWG) | Inactive (pEC50 < 4.2) |

This table illustrates the optimization of a different indole scaffold, demonstrating the principles that would be applied to derivatives of this compound.

Targeted therapies are designed to interact with specific molecules, often proteins, that are involved in the growth and progression of a disease. The indole scaffold is a key component in many targeted drugs, particularly in oncology. Indole derivatives have been developed to inhibit a range of cancer-related targets. mdpi.com

Potential Targets for this compound Derivatives:

| Target Class | Specific Example | Therapeutic Area |

| Protein Kinases | Bruton's tyrosine kinase (BTK) | B-cell malignancies mdpi.com |

| DNA Modifying Enzymes | DNA Topoisomerase | Cancer mdpi.com |

| Metabolic Enzymes | Lactate (B86563) Dehydrogenase A (LDH-A) | Cancer |

| Cytoskeletal Proteins | Tubulin | Cancer mdpi.com |

For instance, certain 1-hydroxyindole (B3061041) derivatives have been identified as inhibitors of lactate dehydrogenase isoform A (LDH-A), an enzyme that is crucial for the altered metabolism of cancer cells. By using this compound as a foundational structure, researchers could design novel compounds aimed at inhibiting LDH-A or other validated targets, leading to the development of new, highly specific therapies.

Role as Synthetic Intermediates for Complex Molecules

Beyond its direct potential as a pharmacophore, this compound is a valuable building block, or synthetic intermediate, in organic chemistry. jyoungpharm.org Its inherent reactivity allows chemists to construct more complex molecular architectures. The chloro and methyl groups, along with the reactive sites on the indole ring, provide multiple handles for chemical modification and elaboration.